![molecular formula C20H19N3OS B2993466 3-methyl-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 396719-81-6](/img/structure/B2993466.png)
3-methyl-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-methyl-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide” is a complex organic molecule that contains a benzamide moiety . Benzamides are a class of compounds containing a benzene ring attached to an amide group. They are used in a wide range of applications, including medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific functional groups present. Benzamides, for example, can undergo a variety of reactions, including hydrolysis, reduction, and reactions with Grignard reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Scientific Research Applications
Antileishmanial and Antimalarial Applications
This compound has shown potential in the treatment of parasitic diseases. A molecular simulation study highlighted its potent in vitro antipromastigote activity, with a desirable fitting pattern in the LmPTR1 pocket of the parasite, characterized by lower binding free energy . This suggests its use as a promising candidate for developing new antileishmanial and antimalarial drugs.
Catalysis in Organic Synthesis
The related structural analogs of this compound have been utilized as catalysts in various organic reactions. For instance, compounds with similar thieno[3,4-c]pyrazole frameworks are known to catalyze Suzuki-Miyaura cross-coupling and Heck reactions . This indicates that our compound of interest could be explored for its catalytic properties in synthetic organic chemistry.
Detection of Reducing Carbohydrates
Compounds with pyrazoline structures have been used as reagents for the detection of reducing carbohydrates by ESI/MALDI-MS . This application is crucial for improving the sensitivity of reducing mono- and oligo-saccharides for their subsequent determination using capillary zone electrophoresis.
Cytotoxic Activity
The compound’s framework is structurally related to other pyrazoline derivatives that have demonstrated cytotoxic activity against various cancer cell lines . This suggests that it could be studied further for its potential use in cancer research, particularly in the development of new chemotherapeutic agents.
Mechanism of Action
Target of Action
Similar pyrazole-bearing compounds have been known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .
Biochemical Pathways
Given the compound’s potential antileishmanial and antimalarial activities , it may be inferred that it interferes with the life cycle of the Leishmania and Plasmodium parasites, potentially disrupting essential biochemical pathways.
Result of Action
The compound has been shown to have potential antileishmanial and antimalarial activities . For instance, certain hydrazine-coupled pyrazole derivatives were found to display superior antipromastigote activity, being more active than standard drugs .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-methyl-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3OS/c1-13-6-5-8-15(10-13)20(24)21-19-16-11-25-12-17(16)22-23(19)18-9-4-3-7-14(18)2/h3-10H,11-12H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKZVHNTPYTWSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=CC=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.